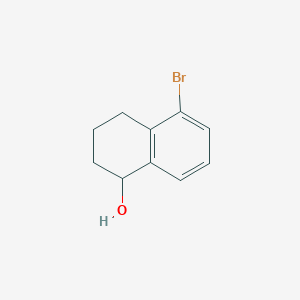

5-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-1,2,3,4-tetrahydronaphthalen-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO/c11-9-5-1-4-8-7(9)3-2-6-10(8)12/h1,4-5,10,12H,2-3,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEDJGVSGTZKGFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)C(=CC=C2)Br)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Pathways of 5 Bromo 1,2,3,4 Tetrahydronaphthalen 1 Ol

Reactivity at the Aromatic Bromo Substituent

The bromo substituent on the aromatic ring is a key functional group that enables the formation of new carbon-carbon and carbon-heteroatom bonds, primarily through metal-catalyzed cross-coupling reactions and the formation of organometallic intermediates.

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Stille, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds and have been widely applied to aryl halides. scielo.br The reactivity of the aryl bromide in 5-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol makes it an excellent substrate for these transformations. The general catalytic cycle for these reactions involves three main steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation (for Suzuki and Stille) or migratory insertion (for Heck and Sonogashira), and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. wikipedia.orglibretexts.orglibretexts.org

Suzuki Reaction: This reaction couples the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgwikipedia.org The Suzuki-Miyaura coupling is widely used to synthesize biaryl compounds. libretexts.orgnih.gov The base is crucial for the activation of the organoboron species, facilitating the transmetalation step. organic-chemistry.org

Stille Reaction: The Stille reaction involves the coupling of the aryl bromide with an organotin compound (organostannane). wikipedia.orgorganic-chemistry.org A key advantage of organostannanes is their stability to air and moisture, and many are commercially available. wikipedia.orglibretexts.org However, a significant drawback is the high toxicity of tin compounds. wikipedia.orgorganic-chemistry.org

Heck Reaction: Named after Richard F. Heck, this reaction forms a substituted alkene by coupling the aryl bromide with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org The reaction is highly stereoselective, typically affording the trans isomer. organic-chemistry.org

Sonogashira Reaction: This reaction couples the aryl bromide with a terminal alkyne to form an arylalkyne. wikipedia.orglibretexts.org It uniquely employs a dual catalytic system, consisting of a palladium complex and a copper(I) co-catalyst, along with an amine base. wikipedia.orgorganic-chemistry.org The reaction can be performed under mild conditions, often at room temperature. wikipedia.orglibretexts.org

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions for Aryl Bromides

| Reaction | Coupling Partner | Typical Catalyst(s) | Typical Base | Typical Solvent(s) |

|---|---|---|---|---|

| Suzuki | R-B(OH)₂ or R-B(OR')₂ | Pd(PPh₃)₄, Pd(OAc)₂, Pd(dppf)Cl₂ | K₂CO₃, Cs₂CO₃, K₃PO₄ | Toluene, Dioxane, DME, Water |

| Stille | R-Sn(Alkyl)₃ | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | (Often not required) | Toluene, THF, DMF |

| Heck | Alkene (e.g., Styrene, Acrylate) | Pd(OAc)₂, PdCl₂ | Et₃N, K₂CO₃ | DMF, Acetonitrile (B52724), Toluene |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI | Et₃N, Piperidine | THF, DMF |

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) on an unactivated aryl halide like this compound is generally challenging. SNAr reactions typically require the aromatic ring to be activated by potent electron-withdrawing groups (e.g., nitro groups) positioned ortho or para to the leaving group. These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the characteristic stepwise mechanism. organic-chemistry.orgnih.govnih.gov

For non-activated aryl halides, forcing conditions such as high temperatures, high pressures, and the use of very strong nucleophiles or specific catalysts are required. The mechanism in such cases may deviate from the classic stepwise pathway and can sometimes proceed via a concerted displacement of the halide. organic-chemistry.orgnih.gov Consequently, for a substrate like this compound, SNAr is a less common transformation compared to palladium-catalyzed coupling reactions.

Formation of Organometallic Reagents (e.g., Grignard Reagents, Organolithiums) and Subsequent Quenching Reactions

A fundamental transformation of the aryl bromide is its conversion into a highly nucleophilic organometallic reagent. This two-step sequence involves first forming the organometallic compound and then reacting it with an electrophile ("quenching").

Grignard Reagents: The reaction of this compound with magnesium metal in an ether solvent (like diethyl ether or THF) yields the corresponding Grignard reagent. wikipedia.orgwisc.edu This reaction requires strictly anhydrous conditions, as Grignard reagents are strong bases and react rapidly with water. wikipedia.orgchemguide.co.uk The resulting organomagnesium compound is a powerful nucleophile.

Organolithium Reagents: Similarly, organolithium reagents can be formed by reacting the aryl bromide with lithium metal. These reagents are generally more reactive and more basic than their Grignard counterparts.

Once formed, these organometallic reagents can be "quenched" by reacting them with a wide variety of electrophiles to form new carbon-carbon or carbon-heteroatom bonds. This pathway provides access to a diverse range of derivatives.

Table 2: Quenching Reactions of Organometallic Intermediates

| Organometallic Reagent | Electrophile | Intermediate Product | Final Product (after workup) |

|---|---|---|---|

| Grignard (R-MgBr) | Carbon Dioxide (CO₂) | R-CO₂MgBr | Carboxylic Acid (R-COOH) |

| Grignard (R-MgBr) | Aldehyde (R'-CHO) | R-CH(OMgBr)-R' | Secondary Alcohol |

| Grignard (R-MgBr) | Ketone (R'-CO-R'') | R-C(OMgBr)(R')-R'' | Tertiary Alcohol |

| Organolithium (R-Li) | N,N-Dimethylformamide (DMF) | R-CH(OLi)-NMe₂ | Aldehyde (R-CHO) |

| Organolithium (R-Li) | Alkyl Halide (R'-X) | N/A | R-R' |

Transformations of the Secondary Alcohol Functionality

The secondary alcohol at the C1 position of the tetrahydronaphthalene ring is another key site for chemical modification, allowing for oxidation, esterification, and etherification reactions.

Oxidation Reactions to Ketones and Carboxylic Acids

The secondary alcohol can be readily oxidized to the corresponding ketone, 5-bromo-3,4-dihydronaphthalen-1(2H)-one (also known as 5-bromo-1-tetralone). libretexts.org A variety of oxidizing agents can accomplish this transformation. organic-chemistry.org The choice of reagent depends on the desired reaction conditions, such as scale, cost, and tolerance of other functional groups. libretexts.orgchemguide.co.uk

Further oxidation of the resulting cyclic ketone to a carboxylic acid is not a straightforward process and would necessitate harsh conditions leading to the cleavage of the carbocyclic ring. Therefore, the primary and most synthetically useful oxidation product is the ketone. libretexts.orgkhanacademy.org

Table 3: Common Reagents for the Oxidation of Secondary Alcohols to Ketones

| Reagent/Method | Description | Typical Solvent(s) |

|---|---|---|

| Jones Oxidation | Chromium trioxide (CrO₃) in aqueous sulfuric acid and acetone. | Acetone |

| PCC (Pyridinium chlorochromate) | A milder chromium-based reagent. | Dichloromethane (DCM) |

| Swern Oxidation | Uses dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride (B1165640), followed by a hindered base (e.g., triethylamine). | Dichloromethane (DCM) |

| Dess-Martin Periodinane (DMP) | A hypervalent iodine reagent that allows for mild, room-temperature oxidations. | Dichloromethane (DCM), Chloroform |

| TEMPO-based Oxidation | Uses a catalytic amount of (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) with a stoichiometric co-oxidant like sodium hypochlorite. | Dichloromethane (DCM)/Water |

Esterification and Etherification Reactions

The hydroxyl group can also undergo standard reactions to form esters and ethers, which can serve as protecting groups or introduce new functionalities.

Esterification: This is typically achieved by reacting the alcohol with a carboxylic acid or its more reactive derivatives, such as an acyl chloride or an acid anhydride. When using a carboxylic acid, an acid catalyst is usually required (Fischer esterification). The reaction with acyl chlorides or anhydrides is often faster and may be conducted in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the acidic byproduct.

Etherification: The formation of an ether from the alcohol is commonly accomplished via the Williamson ether synthesis. This two-step process involves first deprotonating the alcohol with a strong base (e.g., sodium hydride, NaH) to form a more nucleophilic alkoxide ion. This alkoxide is then reacted with an alkyl halide (e.g., methyl iodide, ethyl bromide) in an SN2 reaction to form the ether.

Dehydration Pathways and Aromatization Tendencies

The acid-catalyzed dehydration of this compound is a prominent reaction, leading to the formation of dihydronaphthalene derivatives. This transformation typically proceeds through an E1 mechanism, initiated by the protonation of the hydroxyl group to form a good leaving group, water. Subsequent departure of water generates a secondary benzylic carbocation at the C1 position. This carbocation is stabilized by resonance with the adjacent aromatic ring.

The fate of this carbocation intermediate determines the final product distribution. Deprotonation from an adjacent carbon atom (C2) leads to the formation of 5-bromo-3,4-dihydronaphthalene. Alternatively, if the reaction conditions are sufficiently forcing, the initially formed dihydronaphthalene can undergo further oxidation or disproportionation to achieve a more stable, fully aromatic system, yielding a bromonaphthalene derivative. The tendency towards aromatization is a significant driving force in these reactions.

Table 1: Potential Products of Dehydration of this compound

| Product Name | Chemical Structure | Formation Pathway |

| 5-Bromo-3,4-dihydronaphthalene | E1 elimination | |

| 5-Bromo-1,2-dihydronaphthalene | E1 elimination with alternative deprotonation | |

| Bromonaphthalene | Aromatization of dihydronaphthalene intermediate |

Stereochemical Implications of Alcohol Transformations

The stereochemistry of reactions involving the hydroxyl group of this compound is of significant interest. When the dehydration proceeds via an E1 mechanism, the formation of a planar carbocation intermediate leads to a loss of the initial stereochemical information at the C1 position. Consequently, if the starting material is a single enantiomer, the reaction will likely result in a racemic or diastereomeric mixture of alkene products, depending on the subsequent deprotonation pathway.

In contrast, reactions proceeding through an S_N2 mechanism, such as the conversion of the alcohol to an alkyl halide using reagents like phosphorus tribromide, would be expected to occur with an inversion of configuration at the C1 stereocenter. The stereochemical outcome is therefore highly dependent on the reaction conditions and the nature of the reagents employed. The ability to control the stereochemistry at this position is crucial for the synthesis of stereochemically defined downstream products.

Reactivity of the Tetrahydronaphthalene Ring System

Electrophilic Aromatic Substitution on the Brominated Ring

Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orgmasterorganicchemistry.com The regioselectivity of these reactions will be governed by the directing effects of both the bromo and the alkyl substituents (the fused saturated ring). The interplay of these directing effects will determine the isomeric distribution of the products. For instance, in a Friedel-Crafts alkylation, the incoming alkyl group would be expected to add at the positions influenced by the ortho-, para-directing bromine atom. wikipedia.orglibretexts.org

Ring-Opening and Rearrangement Reactions

Under certain conditions, the tetrahydronaphthalene ring system can undergo ring-opening or rearrangement reactions. These transformations are often promoted by strong acids or Lewis acids and proceed through carbocationic intermediates. For instance, acid-catalyzed rearrangement of the carbocation formed during dehydration could potentially lead to ring expansion or contraction, although such reactions are less common for this specific system. Ring-opening is a more drastic transformation that would require cleavage of the C-C bonds of the saturated ring, a process that is generally not favored under typical reaction conditions.

Functionalization of Saturated Ring Positions

The saturated portion of the tetrahydronaphthalene ring offers opportunities for functionalization, particularly at the benzylic positions (C1 and C4). The C-H bonds at these positions are weaker than other C-H bonds in the saturated ring due to the resonance stabilization of the resulting benzylic radical or carbocation.

Benzylic oxidation is a common transformation that can be achieved using various oxidizing agents, such as potassium permanganate (B83412) or chromic acid. masterorganicchemistry.comlibretexts.org This would convert the C1-OH group to a ketone, yielding 5-bromo-1-tetralone (B30818). Further oxidation could potentially lead to the cleavage of the C1-C2 bond. Radical-mediated reactions, such as benzylic bromination using N-bromosuccinimide (NBS) under photochemical conditions, can also be employed to introduce functionality at the benzylic positions. libretexts.org

Elucidation of Reaction Mechanisms and Reactive Intermediates

The elucidation of reaction mechanisms for the transformations of this compound relies on a combination of experimental and computational methods. Key reactive intermediates in many of these reactions are carbocations, particularly the benzylic carbocation formed upon the departure of the protonated hydroxyl group.

The stability and subsequent reaction pathways of this carbocation are central to understanding the product distribution in dehydration and rearrangement reactions. Solvolysis studies on related tetrahydronaphthalene substrates have provided insights into the formation and behavior of such carbocation intermediates. nih.gov For instance, the rate of solvolysis can be influenced by the stereochemistry of adjacent substituents, which can affect the stability of the developing carbocation. nih.gov

Computational studies can further illuminate the energetic landscape of the reaction, providing information on the relative stabilities of intermediates and transition states. These studies can help to rationalize the observed regioselectivity and stereoselectivity of the various reactions of this compound.

Transition State Analysis and Energy Profiles

The reactivity of this compound can be computationally modeled to understand the transition states and energy profiles of its potential reactions. Key transformations include electrophilic aromatic substitution on the benzene (B151609) ring and reactions involving the benzylic alcohol, such as nucleophilic substitution or elimination.

In electrophilic aromatic substitution, the bromine atom and the alkyl substituent direct incoming electrophiles. The stability of the resulting arenium ion intermediates plays a crucial role in determining the regioselectivity of the reaction. nih.gov Computational methods, such as Density Functional Theory (DFT), can be employed to calculate the activation energies for the formation of different isomers, thus predicting the most likely substitution patterns. nih.gov The transition state for such a reaction would involve the formation of a sigma complex, where the aromaticity of the ring is temporarily disrupted. libretexts.org

Reactions at the benzylic alcohol, such as acid-catalyzed dehydration or nucleophilic substitution, proceed through carbocationic intermediates. The energy profile of these reactions would show the transition state for the formation of the resonance-stabilized benzylic carbocation. The stability of this carbocation significantly lowers the activation energy for these transformations. ucalgary.ca

Illustrative Energy Profile Data for Electrophilic Nitration of this compound

| Position of Substitution | Calculated Activation Energy (kcal/mol) | Relative Energy of Intermediate (kcal/mol) |

| 6-nitro | 15.2 | 0 |

| 8-nitro | 18.5 | +3.3 |

| ortho to Bromo (C4a) | 22.1 | +6.9 |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the concept of energy profiles in determining reaction outcomes.

Spectroscopic Detection and Characterization of Short-Lived Intermediates

The direct observation and characterization of transient species, such as carbocations and other reactive intermediates, are crucial for confirming reaction mechanisms. Various spectroscopic techniques can be employed for this purpose, often under conditions that prolong the lifetime of the intermediates, such as at low temperatures.

For reactions involving the benzylic alcohol of this compound, the formation of a benzylic carbocation is a plausible intermediate. researchgate.net This carbocation could be detected and characterized using the following methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: At low temperatures, the lifetime of the carbocation may be sufficient for detection by 1H and 13C NMR. The spectra would show a significant downfield shift for the protons and carbons at and adjacent to the cationic center due to deshielding.

UV-Vis Spectroscopy: Carbocations often have strong absorptions in the UV-Vis region. The formation of the benzylic carbocation intermediate could be monitored by the appearance of a new, often intense, absorption band.

Mass Spectrometry: While not a direct observation in solution, mass spectrometry can provide evidence for the existence of intermediates by analyzing the fragmentation patterns of the reaction mixture.

Hypothetical Spectroscopic Data for the Benzylic Carbocation Intermediate

| Spectroscopic Technique | Characteristic Signal |

| 1H NMR | δ 8.5-9.5 ppm (singlet, H at C1) |

| 13C NMR | δ 200-220 ppm (C1) |

| UV-Vis | λmax = 350-450 nm |

Note: The data in this table is hypothetical and serves to illustrate the expected spectroscopic characteristics of a benzylic carbocation intermediate.

Kinetic and Thermodynamic Aspects of Reactivity

The outcome of a chemical reaction is governed by both kinetics and thermodynamics. For this compound, this involves considering the rates of competing reaction pathways and the relative stabilities of the potential products.

For instance, in nucleophilic substitution reactions at the benzylic position, the reaction can proceed through either an SN1 or SN2 mechanism. ucalgary.carsc.org The rate of the SN1 reaction would be dependent on the stability of the benzylic carbocation, while the SN2 reaction rate would be influenced by steric hindrance around the electrophilic carbon. Kinetic studies, by measuring reaction rates under different conditions (e.g., varying nucleophile concentration, solvent polarity), can distinguish between these mechanisms.

Thermodynamic control versus kinetic control can also be a factor, particularly in reactions like the sulfonation of naphthalene (B1677914) derivatives, which is known to be reversible. youtube.com While the kinetically favored product is formed faster, the thermodynamically favored product is more stable and will predominate if the reaction is allowed to reach equilibrium. rsc.org

Illustrative Kinetic and Thermodynamic Data for Competing Substitution and Elimination Reactions

| Reaction Pathway | Rate Constant (k) at 298 K (s-1) | ΔG° (kcal/mol) | Product Type |

| SN1 Substitution | 1.2 x 10-4 | -5.2 | Kinetic |

| E1 Elimination | 3.5 x 10-5 | -7.8 | Thermodynamic |

Note: This data is hypothetical and for illustrative purposes only.

Isotopic Labeling Studies for Mechanistic Probes

Isotopic labeling is a powerful technique for elucidating reaction mechanisms by tracing the fate of specific atoms throughout a chemical transformation. wikipedia.orgias.ac.in By replacing an atom with its heavier, non-radioactive isotope (e.g., 2H for 1H, 13C for 12C, or 18O for 16O), one can follow its path and gain insight into bond-making and bond-breaking steps. researchgate.net

For this compound, several isotopic labeling experiments could be envisioned to probe its reaction mechanisms:

Deuterium (B1214612) Labeling: Replacing the hydrogen of the hydroxyl group with deuterium (D) and monitoring its exchange or incorporation into other molecules can provide information about the role of the alcohol proton in a reaction. Similarly, labeling the hydrogen at C1 with deuterium could help to distinguish between different elimination pathways (E1 vs. E2).

Carbon-13 Labeling: Incorporating a 13C label at a specific position in the carbon skeleton, for example, at C1, would allow for the tracking of any skeletal rearrangements that might occur during a reaction.

Oxygen-18 Labeling: Labeling the oxygen of the hydroxyl group with 18O would be definitive in determining whether a nucleophilic substitution reaction at C1 proceeds with cleavage of the C-O bond or the O-H bond.

Hypothetical Isotopic Labeling Experiment for Acid-Catalyzed Dehydration

| Labeled Reactant | Expected Product(s) | Mechanistic Insight |

| 5-Bromo-1,2,3,4-tetrahydronaphthalen-1-18O | H218O and unlabeled dihydronaphthalene | Confirms C-O bond cleavage in the dehydration mechanism. |

| This compound in D2O/D+ | Deuterium incorporation at C2 and C4 of the starting material | Indicates reversible formation of the carbocation and subsequent deprotonation-reprotonation with the solvent. |

Note: The data in this table is hypothetical and for illustrative purposes.

Derivatization Strategies and Analogue Synthesis Based on 5 Bromo 1,2,3,4 Tetrahydronaphthalen 1 Ol

Diversification at the Bromo Position

The bromine atom on the aromatic ring is a key functional group for derivatization, primarily through transition metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents, effectively modifying the electronic and steric properties of the molecule.

Introduction of Carbon-Carbon Bonds via Cross-Coupling

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds at the site of the bromo substituent. The Suzuki, Heck, and Sonogashira reactions are prominent examples of such transformations.

The Suzuki coupling reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is widely used to synthesize biaryl compounds, as well as to introduce alkyl, alkenyl, and alkynyl groups. wikipedia.org The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

The Heck reaction provides a method for the arylation of alkenes. wikipedia.orgorganic-chemistry.orgnih.gov In this reaction, the aryl bromide is coupled with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgmdpi.com The reaction typically proceeds via oxidative addition of the aryl bromide to the palladium catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination to give the substituted alkene. libretexts.org

The Sonogashira coupling is a method for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orglibretexts.org The reaction is highly valued for its ability to be carried out under mild conditions. wikipedia.org

Table 1: Overview of C-C Cross-Coupling Reactions at the Bromo Position

| Reaction | Coupling Partner | Catalyst System | Product Type |

|---|---|---|---|

| Suzuki Coupling | R-B(OH)₂ | Pd catalyst, Base | Aryl, Alkyl, Alkenyl, or Alkynyl substituted tetrahydronaphthalenol |

| Heck Reaction | Alkene | Pd catalyst, Base | Alkenyl-substituted tetrahydronaphthalenol |

| Sonogashira Coupling | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Alkynyl-substituted tetrahydronaphthalenol |

Formation of Carbon-Heteroatom Bonds (e.g., C-N, C-O, C-S)

The formation of carbon-heteroatom bonds at the bromo position is another important derivatization strategy, often accomplished through reactions like the Buchwald-Hartwig amination and the Ullmann condensation.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction is of broad scope and allows for the coupling of a wide variety of amines, including primary and secondary amines, with aryl bromides. wikipedia.org The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, amine coordination and deprotonation, and reductive elimination. libretexts.org

The Ullmann condensation is a copper-catalyzed reaction that can be used to form carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds. wikipedia.orgorganic-chemistry.org The classic Ullmann ether synthesis, for instance, involves the coupling of an aryl halide with an alcohol in the presence of a copper catalyst and a base. wikipedia.org While traditional Ullmann reactions often require harsh conditions, modern modifications have been developed that proceed under milder conditions. nih.gov

Table 2: Overview of C-Heteroatom Bond Forming Reactions at the Bromo Position

| Reaction | Nucleophile | Catalyst System | Product Type |

|---|---|---|---|

| Buchwald-Hartwig Amination | R₂NH | Pd catalyst, Base | Aryl amine derivative |

| Ullmann Condensation (Ether Synthesis) | ROH | Cu catalyst, Base | Aryl ether derivative |

| Ullmann Condensation (Thioether Synthesis) | RSH | Cu catalyst, Base | Aryl thioether derivative |

Functional Group Interconversions at the Hydroxyl Group

The secondary hydroxyl group on the aliphatic ring is another site for diversification. Standard organic transformations can be employed to generate a variety of derivatives.

Synthesis of Ether and Ester Derivatives

Ethers can be synthesized from the hydroxyl group via the Williamson ether synthesis . masterorganicchemistry.com This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide in an SN2 reaction. masterorganicchemistry.comyoutube.com

Ester derivatives can be readily prepared through the reaction of the alcohol with a carboxylic acid or an activated carboxylic acid derivative, such as an acyl chloride or anhydride (B1165640). This esterification is often catalyzed by an acid or a base.

Derivatization via Oxidation to Ketones and Subsequent Reactions

The secondary alcohol can be oxidized to the corresponding ketone, 5-bromo-3,4-dihydronaphthalen-1(2H)-one, using a variety of oxidizing agents. This ketone is a valuable intermediate for further derivatization. chemimpex.com The resulting α-tetralone structure is a key building block in organic synthesis and is found in many biologically active molecules. nih.gov The ketone can undergo a range of reactions, including α-alkylation, condensation reactions, and conversion to other functional groups.

Modification of the Tetrahydronaphthalene Ring System

Modification of the tetrahydronaphthalene ring system itself presents further opportunities for derivatization. The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration or further halogenation, although the directing effects of the existing bromo and alkyl substituents would need to be considered. The aliphatic portion of the ring system can also be a site for modification, for example, through free-radical halogenation, although selectivity could be a challenge.

Remote Functionalization of the Saturated Ring

Remote functionalization of the saturated ring of 5-bromo-1,2,3,4-tetrahydronaphthalen-1-ol, specifically at the C2, C3, and C4 positions, presents a significant challenge due to the unactivated nature of these C-H bonds. However, modern synthetic methodologies offer potential strategies to achieve such transformations, primarily through directed C-H activation or radical translocation processes.

One conceptual approach involves the use of the C1 hydroxyl group as a directing anchor for a catalyst or reagent that can reach and activate the more distant C-H bonds. For instance, a removable directing group could be installed on the hydroxyl moiety, which would then position a transition metal catalyst in proximity to the C3 or C4 positions, facilitating site-selective C-H functionalization.

Another promising strategy is the application of radical translocation reactions. These methods often involve the generation of a radical at a position proximal to the directing group, which then isomerizes to a more remote and thermodynamically stable position through a series of intramolecular hydrogen atom transfers. For example, the hydroxyl group of this compound could be converted into a derivative, such as a nitrite (B80452) ester or an N-bromoamine precursor, which upon activation could generate a radical that subsequently abstracts a hydrogen atom from the C3 or C4 position. This would create a carbon-centered radical at a remote site, which could then be trapped by a variety of reagents to introduce new functional groups.

| Strategy | Description | Potential Functionalization Sites |

| Directed C-H Activation | Utilization of the C1-hydroxyl group to direct a catalyst to a specific remote C-H bond. | C3, C4 |

| Radical Translocation | Generation of a radical that intramolecularly transfers to a remote carbon atom. | C3, C4 |

These strategies, while not yet explicitly reported for this compound, represent the forefront of synthetic organic chemistry and offer plausible pathways for the selective functionalization of its saturated ring.

Synthesis of Spatially Constrained Analogues

The synthesis of spatially constrained analogues of this compound is of significant interest in medicinal chemistry, as conformational restriction can lead to enhanced potency and selectivity for biological targets. Such rigidity can be achieved by introducing additional rings to the tetralin scaffold, resulting in bicyclic or polycyclic structures.

One common approach to creating such analogues is through intramolecular cyclization reactions. For example, the hydroxyl group at C1 and a suitably functionalized side chain introduced at another position on the molecule could undergo cyclization to form a new ring. An illustrative, though analogous, example is the acid-catalyzed Robinson annulation reaction, which can be used to construct bicyclic and tricyclic systems. While starting from a ketone, the principle of forming a new ring onto the existing scaffold is applicable.

Another strategy involves intramolecular Friedel-Crafts reactions. If a suitable electrophilic side chain were introduced elsewhere on the this compound molecule, it could potentially cyclize onto the electron-rich aromatic ring to form a new fused ring system.

Furthermore, Diels-Alder cycloaddition reactions could be employed. By introducing a diene or dienophile moiety into the structure of this compound, it could then react with a suitable partner to form a new, conformationally restricted polycyclic system.

| Cyclization Strategy | Description | Resulting Structure |

| Intramolecular Cyclization | Formation of a new ring by connecting two parts of the same molecule. | Bicyclic or Polycyclic Analogues |

| Intramolecular Friedel-Crafts | Cyclization of an electrophilic side chain onto the aromatic ring. | Fused Ring Systems |

| Diels-Alder Cycloaddition | [4+2] cycloaddition to form a new six-membered ring. | Polycyclic Analogues |

These methodologies provide a toolbox for the rational design and synthesis of spatially constrained analogues of this compound, enabling the exploration of new chemical space and potentially leading to the discovery of novel bioactive compounds.

Creation of Stereochemically Defined Derivatives

The C1 position of this compound is a stereocenter, and the biological activity of its derivatives can be highly dependent on the stereochemistry at this and other positions. Therefore, the development of methods for the creation of stereochemically defined derivatives is of paramount importance.

The synthesis of enantiomerically pure (R)- or (S)-5-bromo-1,2,3,4-tetrahydronaphthalen-1-ol can be achieved through asymmetric reduction of the corresponding ketone, 5-bromo-1-tetralone (B30818). This can be accomplished using chiral reducing agents or through catalytic asymmetric hydrogenation.

Once enantiomerically pure this compound is obtained, further stereocenters can be introduced with high levels of diastereoselectivity. For example, reactions at the C2 position can be influenced by the existing stereocenter at C1. The stereoselective alkylation of the enolate derived from the corresponding ketone is a common strategy to introduce a substituent at the C2 position with a defined stereochemical relationship to the C1 hydroxyl group.

Furthermore, diastereoselective reactions can be performed on the saturated ring. For instance, epoxidation of an olefin introduced into the saturated ring, followed by nucleophilic ring-opening, can lead to the formation of two new stereocenters with a predictable relative stereochemistry.

| Stereochemical Control Method | Description | Target Stereochemistry |

| Asymmetric Reduction | Enantioselective reduction of 5-bromo-1-tetralone to produce a single enantiomer of the alcohol. | (R) or (S) at C1 |

| Diastereoselective Alkylation | Stereocontrolled introduction of a substituent at C2, directed by the C1 stereocenter. | Defined relative stereochemistry between C1 and C2 |

| Diastereoselective Epoxidation | Formation of an epoxide with a defined stereochemistry relative to the existing stereocenter. | Control over new stereocenters on the saturated ring |

The ability to control the absolute and relative stereochemistry of derivatives of this compound is crucial for understanding structure-activity relationships and for the development of potent and selective therapeutic agents.

Advanced Spectroscopic and Structural Analysis Methodologies for 5 Bromo 1,2,3,4 Tetrahydronaphthalen 1 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides extensive information about the carbon-hydrogen framework of a molecule. For a molecule like 5-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol, a suite of advanced NMR experiments is necessary for unambiguous structural elucidation.

Two-dimensional (2D) NMR experiments are essential for establishing the atomic connectivity within a molecule by correlating nuclear spins through chemical bonds.

2D-COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). sdsu.edu For this compound, COSY is critical for tracing the proton-proton network in the aliphatic ring. Cross-peaks would be expected between the proton on C1 (H1) and the adjacent methylene (B1212753) protons at C2 (H2), between H2 and H3 protons, and between H3 and H4 protons. This allows for the sequential assignment of all protons in the saturated ring system. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with the carbons to which they are directly attached (¹J coupling). columbia.edu It provides a direct link between the ¹H and ¹³C spectra, allowing for the straightforward assignment of all protonated carbon signals. For instance, the signal for the H1 proton would show a correlation to the C1 carbon signal, confirming the position of the hydroxyl group. emerypharma.com

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for piecing together the entire molecular structure by revealing long-range correlations (typically 2-4 bonds) between protons and carbons. columbia.edu This technique is particularly valuable for identifying quaternary (non-protonated) carbons and for connecting different fragments of the molecule. Key HMBC correlations for this compound would include:

Correlations from the aliphatic protons (e.g., H4) to the aromatic quaternary carbons (C4a and C8a), linking the saturated ring to the aromatic ring.

Correlations from the aromatic protons (H6, H7, H8) to the bromine-substituted C5 and other aromatic carbons, confirming the substitution pattern.

Correlations from the H1 proton to carbons C8a and C2, further confirming the structure around the stereocenter.

The following table presents the predicted ¹H and ¹³C NMR chemical shifts and key 2D NMR correlations for this compound, based on data from analogous structures like α-tetralone. nih.govchemicalbook.com

Predicted NMR Data for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key COSY Correlations (¹H-¹H) | Key HMBC Correlations (¹H-¹³C) |

|---|---|---|---|---|

| 1 | ~4.8 | ~68 | H2 | C2, C8a |

| 2 | ~1.9 | ~30 | H1, H3 | C1, C3, C4 |

| 3 | ~1.8 | ~20 | H2, H4 | C2, C4, C4a |

| 4 | ~2.8 | ~29 | H3 | C3, C4a, C5, C8a |

| 4a | - | ~138 | - | - |

| 5 | - | ~120 | - | - |

| 6 | ~7.3 | ~130 | H7 | C4a, C5, C7, C8 |

| 7 | ~7.1 | ~128 | H6, H8 | C5, C6, C8a |

| 8 | ~7.5 | ~125 | H7 | C1, C4a, C6 |

The C1 carbon in this compound is a chiral center, meaning the compound can exist as two enantiomers. While standard NMR cannot distinguish between enantiomers, Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) can be used to determine the relative stereochemistry in derivatives or to define the preferred conformation of the molecule. libretexts.org

These experiments detect correlations between protons that are close in space, regardless of whether they are connected through bonds. libretexts.org For this compound, the key spatial relationships involve the H1 proton. A NOESY/ROESY spectrum would reveal correlations between H1 and specific protons on the same face of the puckered aliphatic ring. For example, an observation of a strong NOE between H1 and one of the H2 protons (H2-axial or H2-equatorial) and the H8 proton would help to define the three-dimensional arrangement and the preferred conformation of the hydroxyl group (axial vs. equatorial).

The six-membered aliphatic ring in the tetralin system is not planar and exists in dynamic equilibrium between different conformations, most commonly half-chair and envelope forms. rsc.org Dynamic NMR (DNMR) spectroscopy, which involves recording NMR spectra over a range of temperatures, is the primary tool for studying these conformational dynamics.

At room temperature, the interconversion between conformers may be fast on the NMR timescale, resulting in averaged, sharp signals. As the temperature is lowered, this interconversion slows down. If the energy barrier is high enough, the exchange rate will become slow enough to allow the observation of separate signals for each distinct conformer. By analyzing the changes in the line shape of the signals (a phenomenon known as coalescence), it is possible to calculate the activation energy (ΔG‡) for the conformational interchange. copernicus.org This provides quantitative data on the flexibility of the ring system and the relative stability of its conformers.

In-situ NMR allows for the real-time monitoring of chemical reactions as they occur inside the NMR spectrometer. iastate.edupharmtech.com This provides valuable kinetic and mechanistic information without the need for quenching or workup procedures. A common synthesis of this compound involves the reduction of its corresponding ketone, 5-bromo-1-tetralone (B30818).

By conducting this reduction within an NMR tube, the progress of the reaction can be tracked by observing the disappearance of reactant signals and the simultaneous appearance of product signals. researchgate.netbeilstein-journals.org This technique enables precise determination of reaction completion, detection of any intermediates or byproducts, and optimization of reaction conditions.

Key NMR Signals for Monitoring the Reduction of 5-Bromo-1-tetralone

| Compound | Signal Type | Key Chemical Shift (ppm) | Observation During Reaction |

|---|---|---|---|

| 5-Bromo-1-tetralone (Reactant) | ¹³C | ~197 (C=O) | Signal intensity decreases |

| 5-Bromo-1-tetralone (Reactant) | ¹H | ~3.0 (H2) | Signal intensity decreases |

| This compound (Product) | ¹³C | ~68 (C-OH) | Signal intensity increases |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an indispensable tool for determining the molecular weight and elemental formula of a compound.

High-Resolution Mass Spectrometry (HRMS) measures the m/z of an ion with extremely high accuracy (typically to within 5 ppm). This precision allows for the determination of a unique elemental formula from the exact mass. For this compound, HRMS would be used to confirm its molecular formula, C₁₀H₁₁BrO. chemscene.comnih.gov

Expected HRMS Data for this compound

| Ion Formula | Isotope Composition | Theoretical Exact Mass (m/z) | Expected Relative Intensity |

|---|---|---|---|

| [C₁₀H₁₁⁷⁹BrO]⁺ | ¹²C₁₀¹H₁₁⁷⁹Br₁¹⁶O₁ | 226.0044 | ~100% |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 5-bromo-1-tetralone |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique for elucidating the structure of molecules by analyzing their fragmentation patterns. In the analysis of this compound, the molecular ion ([M]⁺˙) would first be generated and isolated. Due to the presence of bromine, this molecular ion peak would appear as a characteristic doublet with a roughly 1:1 intensity ratio, corresponding to the two major isotopes, ⁷⁹Br and ⁸¹Br.

Collision-induced dissociation (CID) of the isolated molecular ion (m/z 226/228) would induce fragmentation, providing valuable structural information. Common fragmentation pathways for cyclic alcohols and alkyl halides include α-cleavage and the loss of small neutral molecules. youtube.comlibretexts.org For this compound, the following fragmentation patterns are anticipated:

Loss of Water (H₂O): A common fragmentation for alcohols is the elimination of a water molecule, leading to a fragment ion ([M-H₂O]⁺˙) at m/z 208/210. youtube.comlibretexts.org This is often a prominent peak, sometimes even more intense than the molecular ion peak.

Loss of Bromine Radical (Br•): Cleavage of the C-Br bond would result in the loss of a bromine radical, yielding a fragment ion at m/z 147 ([M-Br]⁺). youtube.comacs.org

α-Cleavage: Fission of the C-C bond adjacent to the hydroxyl group can occur. This would lead to the formation of a resonance-stabilized oxonium ion.

Retro-Diels-Alder (RDA) Reaction: The saturated ring could undergo a retro-Diels-Alder reaction, leading to the cleavage of the ring and the formation of characteristic fragment ions.

The precise fragmentation pattern provides a fingerprint for the molecule, allowing for its unambiguous identification and differentiation from isomers.

Table 1: Predicted MS/MS Fragmentation of this compound

| m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Proposed Fragment | Neutral Loss |

| 226 | 228 | [M]⁺˙ (Molecular Ion) | - |

| 208 | 210 | [M-H₂O]⁺˙ | H₂O |

| 147 | 147 | [M-Br]⁺ | Br• |

| 129 | 129 | [M-Br-H₂O]⁺ | Br•, H₂O |

| 115 | 115 | Naphthalene (B1677914) ring fragments | - |

Application in Reaction Mixture Analysis

Mass spectrometry, particularly when coupled with a separation technique like liquid chromatography (LC-MS), is an indispensable tool for monitoring the progress of chemical reactions in real-time or near real-time. rsc.orgdurham.ac.ukthieme.de This is highly applicable to the synthesis of this compound, which is typically prepared by the reduction of its corresponding ketone, 5-bromo-1,2,3,4-tetrahydronaphthalen-1-one. organic-chemistry.org

By periodically sampling the reaction mixture and analyzing it via LC-MS, chemists can:

Track Reactant Consumption: Monitor the decrease in the signal intensity of the starting material, 5-bromo-1,2,3,4-tetrahydronaphthalen-1-one (m/z 225/227).

Monitor Product Formation: Observe the increase in the signal intensity of the desired product, this compound (m/z 227/229).

Detect Intermediates and Byproducts: Identify any transient intermediates or unwanted side products that may form during the reaction. This provides crucial insights into the reaction mechanism and helps in optimizing conditions to maximize yield and purity.

This on-line monitoring allows for rapid reaction optimization, enabling chemists to quickly screen different reagents, catalysts, temperatures, and reaction times to find the ideal conditions for the synthesis. durham.ac.uknih.gov

X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.net For a chiral molecule like this compound, this technique not only confirms the molecular connectivity but also establishes the absolute configuration (R or S) of the stereocenter at the C1 position. wikipedia.orglibretexts.orgmasterorganicchemistry.commsu.edu

A single-crystal X-ray diffraction analysis would provide detailed information on:

Bond Lengths and Angles: Precise measurements of all bond distances (e.g., C-C, C-O, C-Br) and angles, confirming the geometry of the tetralin ring system.

Conformation: The exact conformation of the partially saturated six-membered ring (likely a half-chair or twist-boat conformation) would be revealed.

Intermolecular Interactions: The analysis would show how the molecules pack in the crystal lattice, revealing intermolecular forces such as hydrogen bonding involving the hydroxyl group and halogen bonding involving the bromine atom.

Absolute Stereochemistry: Through the use of anomalous dispersion, the absolute spatial arrangement of the four different groups around the chiral carbon (C1) can be determined unambiguously, allowing for the assignment of the R or S descriptor. wikipedia.orglibretexts.org

Table 2: Typical Crystallographic Parameters for Tetralin Derivatives

| Parameter | Expected Value/Information |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | Chiral space group (e.g., P2₁) |

| C-Br Bond Length | ~1.90 Å |

| C-O Bond Length | ~1.43 Å |

| Hydrogen Bonding | O-H···O or O-H···Br interactions likely present in the solid state |

| Ring Conformation | Half-chair |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule and can offer insights into its conformational state. irphouse.comnih.govnih.gov The vibrational spectra of this compound would be characterized by several key absorption bands.

O-H Stretch: A strong, broad band in the IR spectrum between 3200 and 3600 cm⁻¹, characteristic of the hydroxyl group's stretching vibration. The broadness is indicative of hydrogen bonding.

C-H Stretches: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the saturated ring are found just below 3000 cm⁻¹.

C=C Aromatic Stretches: A series of bands in the 1450-1600 cm⁻¹ region are characteristic of the stretching vibrations within the aromatic ring.

C-O Stretch: A strong band in the IR spectrum, typically in the 1000-1200 cm⁻¹ region, corresponding to the stretching of the C-O single bond of the secondary alcohol.

C-Br Stretch: The C-Br stretching vibration is expected to appear as a strong band in the fingerprint region of the IR spectrum, typically between 500 and 700 cm⁻¹.

Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman, the aromatic ring vibrations and the C-Br stretch often produce strong signals. researchgate.net Comparing experimental spectra with theoretical calculations can lead to a complete assignment of the vibrational modes. nih.gov

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

| O-H stretch | 3200-3600 | Strong, Broad | Weak |

| Aromatic C-H stretch | 3000-3100 | Medium | Strong |

| Aliphatic C-H stretch | 2850-2960 | Strong | Strong |

| Aromatic C=C stretch | 1450-1600 | Medium-Strong | Strong |

| C-O stretch | 1000-1200 | Strong | Medium |

| C-Br stretch | 500-700 | Strong | Strong |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Characterization

Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence emission, probes the electronic transitions within a molecule, providing information about its electronic structure. science-softcon.de The UV-Vis spectrum of this compound is dominated by the π-electron system of the substituted naphthalene chromophore.

Naphthalene itself exhibits characteristic absorption bands corresponding to π→π* transitions. aip.orgaanda.org The presence of the bromine atom and the hydroxyl group as substituents on the aromatic ring will influence the positions and intensities of these bands. Both -OH and -Br are auxochromes that typically cause a bathochromic (red) shift of the absorption maxima due to their electron-donating effects through resonance. rsc.orgtandfonline.com

Absorption: The spectrum is expected to show absorption maxima (λ_max) in the ultraviolet region, likely shifted to longer wavelengths compared to unsubstituted tetralin. The primary bands are related to the ¹Lₐ and ¹Lₑ transitions of the naphthalene core.

Fluorescence: Many naphthalene derivatives are fluorescent, emitting light upon relaxation from an excited electronic state. mdpi.comnih.gov The molecule is expected to exhibit fluorescence, with the emission spectrum appearing at a longer wavelength than the absorption spectrum (a phenomenon known as the Stokes shift). The fluorescence intensity and quantum yield can be sensitive to the molecular environment, including solvent polarity and the presence of quenchers. mdpi.com

Studying the electronic spectra provides fundamental data on the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gap. nih.gov

Table 4: Predicted Electronic Spectroscopy Data for this compound

| Spectroscopic Parameter | Expected Characteristics |

| UV Absorption (λ_max) | Multiple bands in the UV region (~220-330 nm), red-shifted relative to naphthalene due to -Br and -OH substitution. aanda.orgrsc.orgresearchgate.net |

| Molar Absorptivity (ε) | High values for π→π* transitions. |

| Fluorescence Emission | Expected emission at wavelengths longer than absorption maxima. |

| Stokes Shift | Positive value, typical for fluorescent molecules. |

Synthetic Applications of 5 Bromo 1,2,3,4 Tetrahydronaphthalen 1 Ol As a Chemical Building Block

Utilization in the Total Synthesis of Complex Organic Molecules

While specific examples detailing the use of 5-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol in the total synthesis of complex natural products are not extensively documented in publicly available literature, its precursor, 5-bromo-1-tetralone (B30818), is recognized as a valuable intermediate in the synthesis of bioactive molecules. The tetralone framework itself is a key structural motif in a variety of natural products. The conversion of 5-bromo-1-tetralone to this compound provides a chiral center and a hydroxyl group for further synthetic manipulations, expanding its potential applications in the stereoselective synthesis of complex targets.

The presence of the bromine atom on the aromatic ring opens up possibilities for carbon-carbon bond formation through various cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings. These reactions are fundamental in the assembly of complex molecular scaffolds from simpler precursors. The hydroxyl group can be used as a handle for the introduction of other functional groups or for the formation of ether or ester linkages, which are common in natural product structures. For instance, the hydroxyl group could direct ortho-metalation to introduce substituents adjacent to it, or it could be oxidized back to a ketone to enable different reaction pathways.

Role in the Development of Novel Catalytic Ligands or Reagents

The tetrahydronaphthalene scaffold has been incorporated into the structure of chiral ligands for asymmetric catalysis. The rigid, fused-ring system of this compound provides a well-defined steric environment that can be exploited in the design of new chiral ligands.

The synthetic potential of this compound in this context lies in the ability to functionalize both the bromine and hydroxyl positions. For example, the bromine atom could be replaced with a phosphine (B1218219) group via a metal-catalyzed cross-coupling reaction, a common strategy for creating phosphine-based ligands. The hydroxyl group, on the other hand, could be converted into a phosphite (B83602) or an amino group, which are also prevalent coordinating groups in catalysis. The combination of the chiral alcohol center and the atropisomerism that could arise from appropriate substitution on the aromatic ring could lead to the development of novel bidentate or monodentate ligands for a range of asymmetric transformations.

Integration into Advanced Organic Material Synthesis (e.g., optoelectronics)

Derivatives of naphthalene (B1677914) and its partially hydrogenated forms have been investigated for their applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The aromatic core of these molecules provides the necessary electronic properties for charge transport and luminescence.

This compound could serve as a precursor for such materials. The bromine atom is a versatile handle for introducing extended conjugation through cross-coupling reactions, which is a key requirement for tuning the electronic and optical properties of organic materials. For instance, coupling with arylboronic acids (Suzuki-Miyaura coupling) or terminal alkynes (Sonogashira coupling) can be employed to synthesize larger, conjugated systems. The hydroxyl group offers a site for attaching solubilizing groups or for linking the core unit to a polymer backbone, which can improve the processability and film-forming properties of the final material.

Construction of Chemical Libraries for Academic Exploration and Diversity-Oriented Synthesis

Chiral secondary alcohols are important building blocks in medicinal chemistry, and the generation of enantiomerically pure libraries of these compounds is highly desirable for drug discovery. This compound is a valuable scaffold for the construction of such libraries.

Biocatalysis, utilizing enzymes such as carbonyl reductases, has proven to be an efficient and environmentally friendly method for the asymmetric reduction of prochiral ketones to produce enantiopure alcohols. The precursor to the title compound, 5-bromo-1-tetralone, can be subjected to enzymatic reduction to yield either the (S)- or (R)-enantiomer of this compound with high enantiomeric excess. These chiral alcohols can then be further diversified by leveraging the reactivity of the bromine atom and the hydroxyl group to create a library of compounds with varied substituents. This approach allows for the rapid generation of a multitude of structurally diverse molecules for high-throughput screening in the search for new bioactive compounds.

Below is a table summarizing the enzymatic reduction of 5-bromo-1-tetralone to chiral this compound, a key step in the generation of chemical libraries.

| Precursor | Enzyme | Product | Enantiomeric Excess (ee) |

| 5-Bromo-1-tetralone | Carbonyl Reductase | (S)-5-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol | >99% |

| 5-Bromo-1-tetralone | Carbonyl Reductase | (R)-5-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol | >99% |

Future Directions and Emerging Research Avenues

Sustainable and Green Chemistry Approaches to Synthesis

The imperative to develop environmentally benign synthetic methods has spurred research into greener alternatives for the production of 5-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol. A significant focus lies in the realm of biocatalysis, leveraging enzymes to perform stereoselective transformations under mild conditions.

Furthermore, research is directed towards developing enzymatic systems that can be recycled and reused, enhancing the economic viability and sustainability of the process. The exploration of immobilized enzymes on solid supports is a key area of investigation, aiming to simplify product purification and catalyst recovery.

| Green Chemistry Approach | Key Advantages | Research Focus |

| Biocatalytic Reduction | High enantioselectivity, mild reaction conditions, reduced waste. | Enzyme discovery and engineering, immobilization techniques. |

| Use of Greener Solvents | Reduced environmental impact, improved safety. | Exploration of bio-derived solvents, supercritical fluids. |

| Waste Minimization | Higher atom economy, fewer purification steps. | Process optimization, catalytic cycles. |

Flow Chemistry Applications for Continuous Production

The transition from batch to continuous manufacturing is a paradigm shift in the chemical industry, and the synthesis of this compound is poised to benefit from this evolution. Flow chemistry offers numerous advantages, including enhanced heat and mass transfer, precise control over reaction parameters, and improved safety profiles, particularly for highly exothermic or hazardous reactions.

The continuous production of this compound can be envisioned through a modular flow setup. For instance, the bromination of 1-tetralone (B52770) followed by its reduction could be performed in sequential flow reactors. This approach allows for the in-line monitoring of reaction progress and the facile optimization of reaction conditions, such as temperature, pressure, and residence time, to maximize yield and purity.

Moreover, the integration of in-line purification techniques, such as continuous crystallization or chromatography, can lead to a fully automated and streamlined manufacturing process. The development of robust and scalable flow reactors, resistant to corrosion and compatible with a wide range of reagents, is an active area of research.

Exploration of Novel Catalytic Systems for Functionalization

The bromine atom and the hydroxyl group on the this compound scaffold provide two key handles for further chemical modification. Research into novel catalytic systems aims to unlock new avenues for the selective functionalization of this molecule, enabling the synthesis of a diverse range of derivatives with unique properties.

Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds at the C5 position. The development of highly active and selective palladium catalysts with tailored ligands is crucial for achieving efficient transformations with a broad substrate scope and functional group tolerance.

Furthermore, transition-metal-catalyzed C-H activation presents an exciting frontier for the direct functionalization of the aromatic ring, potentially offering more atom-economical routes to novel derivatives. The design of directing groups that can orchestrate the regioselective functionalization of specific C-H bonds is a key challenge and a vibrant area of research.

| Catalytic System | Transformation | Potential Applications |

| Palladium Cross-Coupling | C-C and C-heteroatom bond formation | Synthesis of complex organic molecules, functional materials. |

| Transition-Metal C-H Activation | Direct functionalization of the aromatic ring | Atom-economical synthesis, late-stage modification. |

| Asymmetric Catalysis | Enantioselective functionalization of the hydroxyl group | Synthesis of chiral ligands, stereoselective drug synthesis. |

Development of Advanced Analytical Techniques for In-situ Reaction Monitoring

Real-time monitoring of chemical reactions is essential for ensuring process control, optimizing reaction conditions, and gaining mechanistic insights. The development of advanced analytical techniques for the in-situ monitoring of the synthesis and subsequent reactions of this compound is a critical area of research.

Spectroscopic methods, such as Fourier-transform infrared (FTIR), Raman, and near-infrared (NIR) spectroscopy, are particularly well-suited for in-situ analysis. These techniques can provide real-time information on the concentration of reactants, intermediates, and products without the need for sample extraction. The use of fiber-optic probes allows for non-invasive monitoring directly within the reaction vessel or flow reactor.

For instance, in the Grignard reaction to form a derivative from the bromo-substituent, in-situ Raman spectroscopy can be employed to monitor the consumption of the starting material and the formation of the Grignard reagent. This real-time data can be used to control the addition of reagents and prevent the accumulation of hazardous intermediates.

Computational Design of Novel Reactivity and Selectivity

Computational chemistry has emerged as a powerful tool for predicting and understanding chemical reactivity and selectivity. In the context of this compound, computational modeling can guide the development of new synthetic strategies and the design of novel catalysts.

Density Functional Theory (DFT) calculations can be used to investigate the reaction mechanisms of various transformations, such as catalytic functionalization reactions. By modeling the transition states and intermediates, researchers can gain insights into the factors that control the regioselectivity and stereoselectivity of a reaction. This knowledge can then be used to design more efficient and selective catalysts.

Furthermore, machine learning algorithms are being increasingly employed to predict the outcomes of chemical reactions. By training models on large datasets of known reactions, it is possible to predict the products and yields of new transformations with a high degree of accuracy. This predictive power can accelerate the discovery of novel reactions and the optimization of existing synthetic routes for derivatives of this compound.

| Computational Method | Application | Impact |

| Density Functional Theory (DFT) | Mechanistic studies, catalyst design. | Rational design of more efficient and selective reactions. |

| Machine Learning | Prediction of reaction outcomes. | Accelerated discovery and optimization of synthetic routes. |

| Molecular Dynamics | Simulation of enzyme-substrate interactions. | Understanding biocatalytic mechanisms for green synthesis. |

Q & A

Q. What are the common synthetic routes for 5-Bromo-1,2,3,4-tetrahydronaphthalen-1-ol, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves bromination of a pre-functionalized tetrahydronaphthalenol precursor. Key steps include:

- Regioselective Bromination: Use of electrophilic brominating agents (e.g., NBS or Br₂ with Lewis acids) under controlled temperatures (0–25°C) to minimize over-bromination .

- Reduction and Cyclization: Catalytic hydrogenation or acid-mediated cyclization to stabilize the tetrahydronaphthalene backbone .

- Optimization: Reaction yields improve with inert atmospheres (N₂/Ar), slow reagent addition, and monitoring via TLC/HPLC. Contradictions in yield data often arise from trace moisture or impurities in starting materials .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

Methodological Answer:

- NMR Spectroscopy: and NMR identify regiochemistry (e.g., bromine position) and confirm hydroxyl group presence. Coupling constants in NMR distinguish axial/equatorial protons in the tetrahydronaphthalene ring .

- X-ray Crystallography: Resolves stereochemical ambiguities (e.g., chair vs. boat conformations) and validates hydrogen-bonding networks involving the hydroxyl group .

- Mass Spectrometry: High-resolution MS (HRMS) confirms molecular formula (C₁₀H₁₁BrO) and isotopic patterns for bromine .

Q. What are the stability considerations for this compound during storage?

Methodological Answer:

- Light Sensitivity: Store in amber vials at –20°C to prevent photodegradation of the bromine substituent .

- Moisture Control: Use desiccants (silica gel) to avoid hydrolysis of the hydroxyl group.

- Decomposition Signs: Discoloration (yellowing) or precipitate formation indicates degradation; purity should be rechecked via HPLC before use .

Advanced Research Questions

Q. How can researchers address low yields in the bromination step during synthesis?

Methodological Answer:

- Mechanistic Insights: Low yields may stem from competing side reactions (e.g., ring-opening or di-bromination). Use DFT calculations to map electrophilic attack sites and optimize regioselectivity .

- Catalytic Additives: Introduce mild Lewis acids (e.g., FeCl₃) to stabilize intermediates. Kinetic studies (e.g., in situ IR) help identify rate-limiting steps .

- Solvent Effects: Polar aprotic solvents (DMF, DCM) enhance bromine electrophilicity, while non-polar solvents (toluene) reduce side reactions .

Q. What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

- DFT/Molecular Modeling: Calculate Fukui indices to identify electrophilic centers (C-Br) and nucleophilic sites (hydroxyl oxygen).

- Docking Studies: Simulate interactions with biological targets (e.g., enzymes) to rationalize experimental IC₅₀ discrepancies .

- Solvent Modeling: COSMO-RS simulations predict solvolysis rates in protic vs. aprotic media, aiding solvent selection for functionalization .

Q. How can structural analogs be designed for structure-activity relationship (SAR) studies?

Methodological Answer:

- Halogen Substitution: Replace bromine with chlorine or iodine to assess electronic effects on bioactivity. Note that iodine analogs may exhibit higher lipophilicity but lower stability .

- Stereochemical Variants: Synthesize enantiomers (e.g., (R)- vs. (S)-configurations) to probe chiral recognition in biological systems .

- Functional Group Modification: Introduce nitro or methoxy groups to the aromatic ring to study electronic contributions to binding affinity .

Q. How do researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

- Assay Standardization: Control variables such as cell line viability (e.g., HEK293 vs. HeLa), solvent (DMSO concentration ≤0.1%), and exposure time .

- Metabolic Stability Testing: Use liver microsomes to identify rapid degradation pathways that may explain inconsistent in vivo vs. in vitro results .

- Data Normalization: Cross-reference with positive/negative controls (e.g., tamoxifen for anti-cancer assays) to calibrate activity thresholds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.